molecular formula C14H18O5 B1325999 Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-59-3

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

Cat. No. B1325999
M. Wt: 266.29 g/mol
InChI Key: PDBKOUCFPXIPOD-UHFFFAOYSA-N
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Description

This compound is an ester derived from a carboxylic acid and an alcohol. The presence of the 3,5-dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the ester group and the 3,5-dimethoxyphenyl group. These groups could potentially engage in various intermolecular interactions .


Chemical Reactions Analysis

As an ester, this compound could potentially undergo reactions such as hydrolysis, reduction, and transesterification. The 3,5-dimethoxyphenyl group might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an ester, it would likely be polar and could potentially form hydrogen bonds. The presence of the 3,5-dimethoxyphenyl group could also influence its solubility and reactivity .

Future Directions

The study of this compound could potentially contribute to the fields of organic chemistry and medicinal chemistry. Its synthesis and characterization could provide valuable insights into the properties of esters and phenyl groups. Furthermore, its potential biological activities could be explored in future research .

properties

IUPAC Name

ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKOUCFPXIPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645827
Record name Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

CAS RN

898758-59-3
Record name Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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